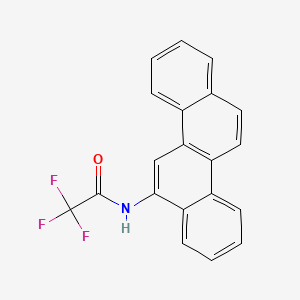
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that features a chrysene moiety linked to a trifluoroacetamide group. Chrysene is a polycyclic aromatic hydrocarbon known for its stability and unique electronic properties, while the trifluoroacetamide group introduces fluorine atoms, which can significantly alter the compound’s reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide typically involves the reaction of chrysene derivatives with trifluoroacetic anhydride in the presence of a suitable base. For example, a common method involves heating a mixture of 6-aminochrysene and trifluoroacetic anhydride in an anhydrous solvent such as toluene under nitrogen atmosphere . The reaction is usually carried out at elevated temperatures (around 110°C) for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The chrysene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The trifluoroacetamide group can be reduced to form amines or other reduced products.
Substitution: The aromatic rings in the chrysene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chrysene moiety can yield chrysenequinone, while reduction of the trifluoroacetamide group can produce the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide has several scientific research applications, including:
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins, due to its aromatic structure and fluorine content.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced stability and bioavailability.
Wirkmechanismus
The mechanism of action of n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets through its aromatic and fluorinated groups. The chrysene moiety can intercalate into DNA, potentially disrupting its function, while the trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trifluoroacetamido)chrysene: Similar structure but lacks the trifluoroacetamide group.
6-(Bromoacetamido)chrysene: Contains a bromoacetamide group instead of trifluoroacetamide.
6-(Methoxyacetamido)chrysene: Features a methoxyacetamide group in place of trifluoroacetamide.
Uniqueness
n-(Chrysen-6-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets .
Eigenschaften
CAS-Nummer |
50514-49-3 |
|---|---|
Molekularformel |
C20H12F3NO |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
N-chrysen-6-yl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C20H12F3NO/c21-20(22,23)19(25)24-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,(H,24,25) |
InChI-Schlüssel |
LJGJMCASWROFLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)

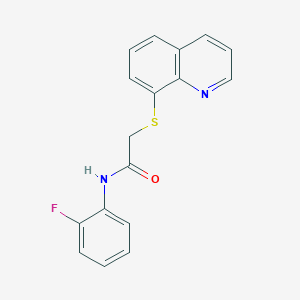
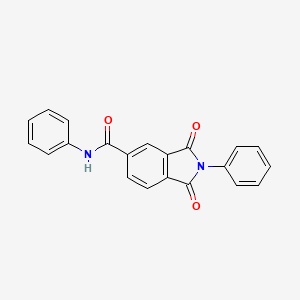
![2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14166801.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)
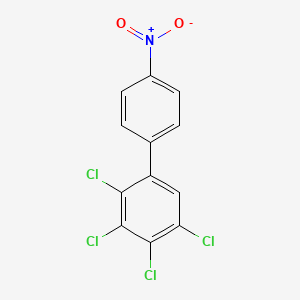
![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
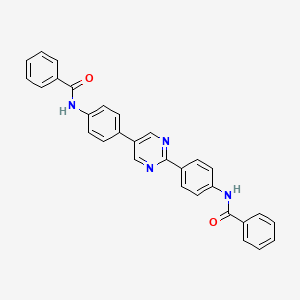
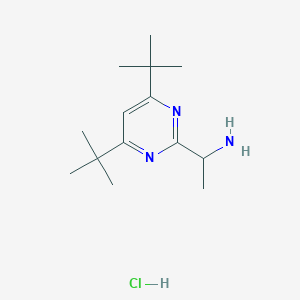
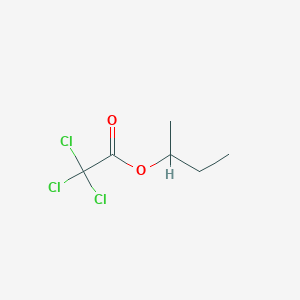
![2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14166845.png)

![(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14166858.png)
